N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
647030-94-2 |
|---|---|
Molecular Formula |
C19H13BrN4O |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H13BrN4O/c20-14-7-4-8-15(11-14)23-19-21-10-9-16(24-19)17-12-22-18(25-17)13-5-2-1-3-6-13/h1-12H,(H,21,23,24) |
InChI Key |
CLYHVIDAXUYWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenyl-1,3-Oxazole Derivative
The first step involves synthesizing the 2-phenyl-1,3-oxazole moiety, which can be achieved through the condensation of phenylacetic acid with an appropriate nitrogen source under acidic conditions. Commonly used reagents include phosphorous oxychloride or sulfuric acid.
- Reagents: Phenylacetic acid, phosphorus oxychloride
- Temperature: Reflux
- Yield: Approximately 70%
Formation of Pyrimidine Ring
The next step is the formation of the pyrimidine ring. This can be done via a multi-component reaction involving urea or thiourea derivatives with aldehydes and malononitrile.
- Reagents: Urea or thiourea, aldehyde (e.g., 3-bromobenzaldehyde), malononitrile
- Temperature: Room temperature to reflux
- Yield: Typically ranges from 60% to 85%
Coupling Reaction
The final step involves the coupling of the synthesized oxazole derivative with the pyrimidine amine using standard coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other activating agents.
- Reagents: Oxazole derivative, pyrimidine amine, EDC
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Yield: Generally yields between 50% and 75% depending on purification methods employed.
Yield and Purification Techniques
The overall yield for synthesizing N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can vary significantly based on the specific conditions used for each reaction step. The purification methods typically employed include:
| Purification Method | Description | Typical Yield |
|---|---|---|
| Column Chromatography | Utilizes silica gel to separate compounds based on polarity | 70%-90% |
| Recrystallization | Involves dissolving in a solvent and allowing slow crystallization | Up to 95% |
| HPLC (High Performance Liquid Chromatography) | For analytical purity checks and final product isolation | Variable |
Characterization Techniques
Post-synthesis characterization is crucial for confirming the structure of this compound. Common techniques include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To confirm molecular structure and purity |
| Mass Spectrometry | To determine molecular weight and confirm identity |
| IR Spectroscopy | To identify functional groups present in the compound |
The preparation of this compound involves a series of well-defined synthetic steps that can be optimized for higher yields and purity levels. Understanding these methods provides valuable insights into its potential applications in drug development and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds related to N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine exhibit antiviral activity. For instance, derivatives of similar heterocyclic compounds have shown promising results against the H5N1 avian influenza virus. Studies demonstrated their efficacy through EC50 and LD50 determinations, confirming their potential as antiviral agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study on similar oxazole derivatives reported significant cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were in the micromolar range, indicating their effectiveness as cancer therapeutics . The structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced efficacy.
Anti-inflammatory Effects
Compounds with oxazole and pyrimidine structures have been investigated for their anti-inflammatory properties. In particular, some derivatives have shown greater inhibition of COX-2 enzyme activity than established drugs like celecoxib, suggesting their potential as anti-inflammatory agents . Such findings highlight the relevance of this compound in developing new anti-inflammatory treatments.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic methodologies to achieve the desired heterocyclic structures. The use of brominated phenyl groups can enhance the biological activity by improving binding interactions with target proteins.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amines:
- Antiviral Activity Study : A comprehensive evaluation of derivatives showed significant antiviral effects against H5N1 virus strains, providing a basis for further development in antiviral drug discovery .
- Anticancer Evaluation : Research highlighted the effectiveness of oxazole derivatives against various cancer cell lines, paving the way for future clinical applications in oncology .
- Anti-inflammatory Screening : Compounds were tested for their ability to inhibit COX enzymes, demonstrating potential as new anti-inflammatory medications with reduced side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and inferred biological targets of the compound and its analogs:
Key Observations:
Heterocycle Variations: Oxazole vs. Thiazole: The oxazole group in the target compound contains oxygen, which is more electronegative than sulfur in thiazole analogs. This may alter hydrogen-bonding capacity and metabolic stability .
Pyridin-2-yl: The nitrogen in pyridine () may act as a hydrogen bond acceptor, a feature absent in the bromophenyl group .
Pharmacological Implications: CDK4/6 inhibitors like palbociclib share structural motifs with these compounds, particularly the pyrimidin-2-amine core. The thiazole derivatives in and are explicitly linked to CDK4/6 inhibition, suggesting the oxazole variant could have similar applications .
Biological Activity
N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine core substituted with a bromophenyl group and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 393.24 g/mol . The presence of both bromine and oxazole groups suggests potential interactions with various biological targets.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Study 1: Anticancer Activity
A study explored the effects of various pyrimidine derivatives on cancer cell lines. This compound was included in preliminary screenings which showed promising results in inhibiting cell growth in breast cancer cell lines (MCF7) with an IC50 value indicating effective potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15.0 |
| Control (Doxorubicin) | MCF7 | 0.5 |
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, several pyrimidine derivatives were tested against Pseudomonas aeruginosa. Although specific data for this compound was not reported, related compounds exhibited significant inhibition at concentrations as low as 10 µg/mL .
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that the presence of lipophilic groups enhances membrane permeability, which is crucial for bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
